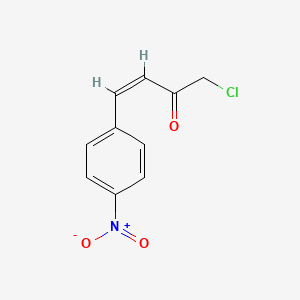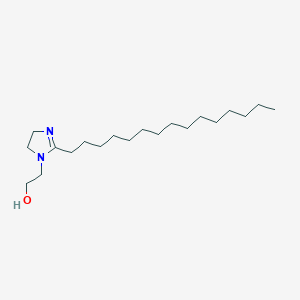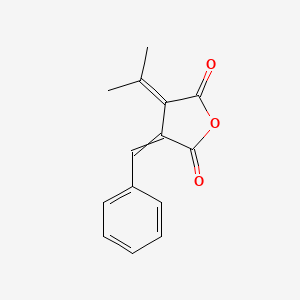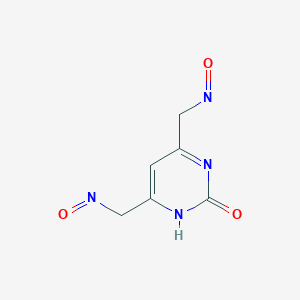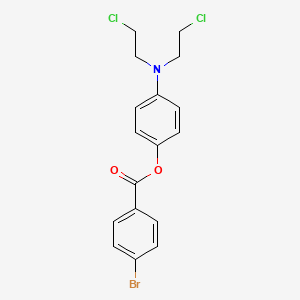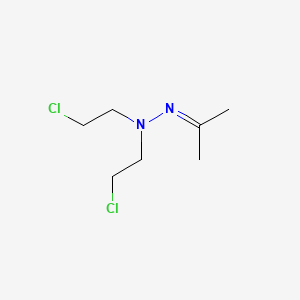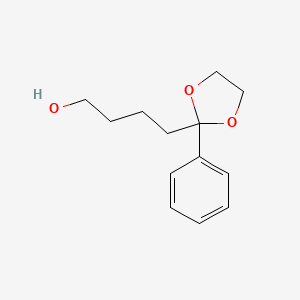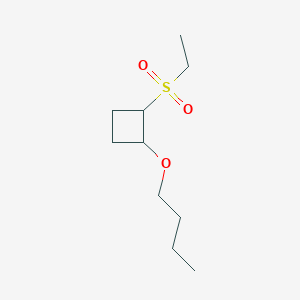
1,3,5-Trinitro-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trinitro-2-phenoxybenzene is a chemical compound with the molecular formula C12H7N3O7 It is characterized by the presence of three nitro groups (-NO2) and a phenoxy group (-O-C6H5) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-phenoxybenzene can be synthesized through a multi-step process involving nitration and phenoxylation reactions. The nitration of benzene derivatives is typically carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and phenoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitro-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) under basic conditions
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 1,3,5-triamino-2-phenoxybenzene.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
1,3,5-Trinitro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and energy density
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-phenoxybenzene involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to various biological effects. The phenoxy group can also participate in binding interactions with specific molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
1,3,5-Trinitro-2-phenoxybenzene can be compared with other similar compounds, such as:
1,3,5-Trinitrobenzene: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
Hexanitrobenzene (HNB): Contains six nitro groups, making it more energetic but also more sensitive to external stimuli.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of the phenoxy group, leading to different chemical and physical properties
The uniqueness of this compound lies in its combination of nitro and phenoxy groups, providing a balance between energy content and chemical stability .
Properties
CAS No. |
6973-40-6 |
|---|---|
Molecular Formula |
C12H7N3O7 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
1,3,5-trinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H |
InChI Key |
KDVCTAHYZJQAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








